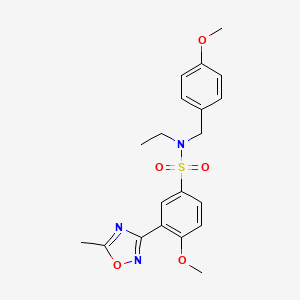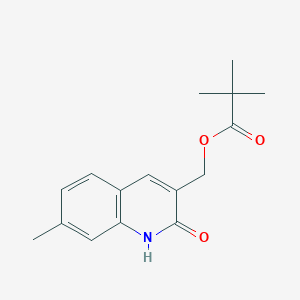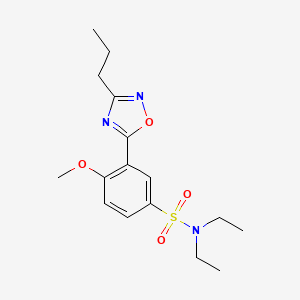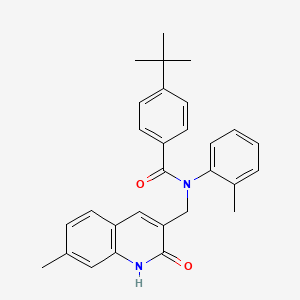
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide, also known as BMH-21, is a small molecule inhibitor that has shown promising results in cancer research. BMH-21 was discovered by a team of researchers at the University of Illinois at Chicago in 2011 and has since been studied extensively for its potential as a cancer treatment.
作用机制
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide works by inhibiting the activity of FACT, a protein that is involved in the transcription of DNA. FACT is required for the elongation of RNA polymerase II during transcription. This compound binds to the structure of FACT and prevents its activity, which in turn prevents the elongation of RNA polymerase II. This leads to the inhibition of transcription and prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of FACT, which leads to the inhibition of transcription and prevents cancer cells from dividing and growing. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One advantage of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide in lab experiments is that it has shown promising results in inhibiting the growth of several types of cancer cells. Additionally, this compound is a small molecule inhibitor, which makes it easier to study than larger molecules. However, one limitation of using this compound in lab experiments is that it is still in the early stages of development and has not yet been tested in clinical trials.
未来方向
There are several future directions for the study of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide. One direction is to further explore its potential as a cancer treatment and to test it in clinical trials. Another direction is to study its mechanism of action in more detail and to identify other proteins that may be affected by this compound. Additionally, researchers may explore the use of this compound in combination with other cancer treatments to enhance its effectiveness.
合成方法
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide is a complex process that involves several steps. The starting materials for the synthesis are isonicotinamide and 2-hydroxy-6-methylquinoline. These two compounds are reacted with tert-butyl chloroformate to form the tert-butyl ester of isonicotinamide and the tert-butyl ester of 2-hydroxy-6-methylquinoline. These two compounds are then reacted with each other in the presence of a base to form this compound.
科学研究应用
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, ovarian cancer, and lung cancer. This compound works by inhibiting a protein called FACT, which is involved in the transcription of DNA. By inhibiting FACT, this compound prevents cancer cells from dividing and growing.
属性
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-5-6-18-16(11-14)12-17(19(25)23-18)13-24(21(2,3)4)20(26)15-7-9-22-10-8-15/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCHDHKSOYWNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=NC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7699323.png)
![2-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699327.png)
![1-(2-Chlorophenyl)-4-(dimethylamino)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7699328.png)
![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)







